methyl 5-phenyl-3-(thiophene-2-amido)thiophene-2-carboxylate
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Overview
Description
Methyl 5-phenyl-3-(thiophene-2-amido)thiophene-2-carboxylate: is a complex organic compound characterized by its thiophene and phenyl groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxylate and phenyl derivatives.
Reaction Steps: The process involves multiple steps, including amide formation, followed by esterification.
Conditions: Reactions are often carried out under anhydrous conditions, using solvents like dichloromethane or toluene, and catalysts such as pyridine or triethylamine.
Industrial Production Methods:
Scale-Up: Industrial synthesis involves optimizing reaction conditions to increase yield and purity.
Purification: Techniques such as recrystallization or column chromatography are used to purify the final product.
Quality Control: Rigorous testing ensures the compound meets industry standards.
Types of Reactions:
Oxidation: Oxidation reactions can convert thiophene groups to sulfoxides or sulfones.
Reduction: Reduction reactions can reduce the thiophene ring, leading to different derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-CPBA; conditions include room temperature to reflux.
Reduction: Reagents like lithium aluminum hydride (LiAlH4); conditions include anhydrous ether.
Substitution: Reagents like halogens or alkyl halides; conditions include UV light or heat.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiophenes.
Substitution Products: Halogenated or alkylated thiophenes.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The thiophene and phenyl groups play a crucial role in binding to receptors or enzymes, influencing various biological pathways. The exact mechanism depends on the specific application and target system.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Similar core structure but lacks the phenyl group.
Phenylthiophene derivatives: Similar phenyl group but different thiophene substitution patterns.
Indole derivatives: Similar heterocyclic structure with different functional groups.
Uniqueness: Methyl 5-phenyl-3-(thiophene-2-amido)thiophene-2-carboxylate stands out due to its specific combination of thiophene and phenyl groups, which provides unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl 5-phenyl-3-(thiophene-2-carbonylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S2/c1-21-17(20)15-12(18-16(19)13-8-5-9-22-13)10-14(23-15)11-6-3-2-4-7-11/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYUYDAETQTEGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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